molecular formula C17H18N2O3S B5755338 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5755338
M. Wt: 330.4 g/mol
InChI Key: ZVSRXTRAZZQYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, also known as EMA401, is a small molecule drug that has shown promising results in the treatment of chronic pain. EMA401 is a selective angiotensin II type 2 receptor antagonist that has been found to reduce pain levels in patients suffering from neuropathic pain.

Mechanism of Action

4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide works by blocking the angiotensin II type 2 receptor, which is involved in the regulation of pain. By blocking this receptor, 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide reduces the activity of pain-sensing neurons, leading to a reduction in pain levels.
Biochemical and Physiological Effects:
4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce pain levels without affecting other physiological functions. In clinical trials, 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been found to be well-tolerated with few side effects.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it useful for studying the effects of angiotensin II type 2 receptor blockade on pain-sensing neurons. However, 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has limitations in terms of its selectivity for the angiotensin II type 2 receptor. It also has a short half-life, which may limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of research is to investigate the potential use of 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in combination with other drugs for the treatment of chronic pain. Another area of research is to investigate the effects of 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide on other physiological functions, such as blood pressure regulation. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in the treatment of chronic pain.

Synthesis Methods

4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide was first synthesized by researchers at the University of Queensland in Australia. The synthesis method involves the reaction of 4-ethoxybenzoyl chloride with 2-methoxyaniline to form the intermediate 4-ethoxy-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the final product, 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in the treatment of chronic pain. In preclinical studies, 4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been found to reduce pain levels in animal models of neuropathic pain. Clinical trials have also shown promising results in reducing pain levels in patients suffering from post-herpetic neuralgia and chemotherapy-induced neuropathy.

properties

IUPAC Name

4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-13-10-8-12(9-11-13)16(20)19-17(23)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSRXTRAZZQYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.